molecular formula C9H15NO7 B1377984 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate CAS No. 1392803-05-2

6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate

Cat. No. B1377984
M. Wt: 249.22 g/mol
InChI Key: YVAAUEAJWRKVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate, also known as 6-ATO, is an organic compound with a molecular formula of C6H11NO4. It is a white crystalline solid with a melting point of 100-102 °C. 6-ATO has been studied for its potential applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Polymer Chemistry Applications

  • Copolymerization : Compounds similar to 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate have been used in copolymerization. For instance, copolymerization of 1,4,6-trioxaspiro[4.6]undecane with similar trioxaspiro compounds resulted in poly(cyclic orthoester) through single ring opening of the ether rings of the spiroorthoesters (Chikaoka, Takata, & Endo, 1991).

  • Polymerization Studies : Studies on polymerization with aluminum (III) acetylacetonate as a catalyst have shown that compounds like 2-methyl-1,4,6-trioxaspiro[4.6]undecane can form poly(orthoester) by selective ring-opening of the seven-membered ring (Chikaoka, Takata, & Endo, 1990).

Medicinal Chemistry and Drug Development

  • Antimalarial Agents : Some derivatives of trioxaspiro[4.5]decane, like 8-(1-Naphthalen-2-yl-vinyl)-6,7,10-trioxaspiro[4.5]decane, have shown promising activity against multi-drug resistant Plasmodium yoelii in mice and Plasmodium cynomolgi in rhesus monkeys, highlighting their potential as antimalarial agents (Singh et al., 2006).

  • Synthesis of Anticancer Compounds : The synthesis of 7,9-Diaryl-1,6,8-trioxaspiro[4.5]dec-3-en-2-ones has been outlined, with these spirocycles being potently cytotoxic and providing insight into structural features required for this potency, indicating their relevance in cancer treatment research (D’Erasmo et al., 2014).

Organic Synthesis

  • Synthesis of Novel Structural Motifs : The stereoselective synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes from d-Glucose has been developed, providing novel structural motifs of spiroacetal natural products, which are central to the biological activity of many natural products like antibiotics and antitumor agents (Cuny, 2020).

  • Hydrolysis to δ-lactones : Research has shown that selective hydrolysis of 1,4,6-trioxaspiro[4.5]decane orthoesters to δ-lactones can be achieved using 2,3-dichloro-5,6-dicyanoquinone (DDQ) in aqueous acetone, an important reaction in organic synthesis (Vasudevan & Watt, 1994).

properties

IUPAC Name

oxalic acid;1,4,8-trioxaspiro[4.5]decan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.C2H2O4/c8-6-5-9-2-1-7(6)10-3-4-11-7;3-1(4)2(5)6/h6H,1-5,8H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAAUEAJWRKVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C12OCCO2)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate

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